molecular formula C18H15Cl2N3O2S B141422 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride CAS No. 128433-25-0

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride

Cat. No. B141422
M. Wt: 408.3 g/mol
InChI Key: RKTIAUHSSIPIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, commonly known as BCI, is a chemical compound that has been widely used in scientific research. BCI is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism Of Action

BCI inhibits Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by binding to the catalytic domain of the enzyme. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is activated by binding to diacylglycerol (DAG) and calcium ions. BCI competes with DAG for binding to the catalytic domain of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, thereby inhibiting its activity. BCI has been shown to be a selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, with minimal effects on other kinases.

Biochemical And Physiological Effects

BCI has been shown to have various biochemical and physiological effects. In cancer cells, BCI has been shown to induce apoptosis and inhibit cell proliferation. In diabetic rats, BCI has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease models, BCI has been shown to reduce amyloid-beta accumulation and improve cognitive function.

Advantages And Limitations For Lab Experiments

BCI has several advantages for lab experiments. It is a potent and selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, which makes it an ideal tool for studying the role of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride in various cellular processes. BCI is also relatively easy to synthesize and has a high yield. However, BCI has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. BCI can also have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

For research on BCI include exploring its therapeutic potential in other diseases, developing more potent and selective Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitors, and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of BCI involves the reaction of 2-benzoyl-4-chloroaniline with 2-mercaptoimidazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain BCI monohydrochloride. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

BCI has been extensively used in scientific research as a Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitor. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by BCI has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

128433-25-0

Product Name

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride

InChI

InChI=1S/C18H14ClN3O2S.ClH/c19-13-6-7-15(22-16(23)11-25-18-20-8-9-21-18)14(10-13)17(24)12-4-2-1-3-5-12;/h1-10H,11H2,(H,20,21)(H,22,23);1H

InChI Key

RKTIAUHSSIPIDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl

Other CAS RN

128433-25-0

synonyms

N-(2-benzoyl-4-chloro-phenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide hy drochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.